1,3-Bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione
Description
1,3-Bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione is a synthetic derivative of imidazolidine-2,4,5-trione (parabanic acid), a heterocyclic compound naturally formed during uric acid oxidation . Structurally, it features two 4-ethoxyphenyl groups substituted at the 1- and 3-positions of the imidazolidine-trione core. Its synthesis typically involves reacting substituted ureas with oxalyl chloride or diethyl oxalate under catalytic conditions .
Properties
CAS No. |
62688-98-6 |
|---|---|
Molecular Formula |
C19H18N2O5 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1,3-bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C19H18N2O5/c1-3-25-15-9-5-13(6-10-15)20-17(22)18(23)21(19(20)24)14-7-11-16(12-8-14)26-4-2/h5-12H,3-4H2,1-2H3 |
InChI Key |
HGOPOPDRNNUBEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=O)N(C2=O)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione typically involves the reaction of 4-ethoxybenzaldehyde with urea and oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Condensation Reaction: 4-ethoxybenzaldehyde reacts with urea in the presence of a catalyst to form an intermediate.
Cyclization: The intermediate undergoes cyclization with oxalyl chloride to form the imidazolidine-2,4,5-trione ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various derivatives with different functional groups.
Scientific Research Applications
1,3-Bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine, which can enhance cholinergic transmission . The compound’s structure-activity relationship plays a crucial role in its inhibitory potency.
Comparison with Similar Compounds
Imidazolidine-2,4,5-trione derivatives exhibit diverse biological activities depending on substituent groups. Below is a detailed comparison:
Cholinesterase Inhibitory Activity
Key Findings :
- Substituent Effects : Para-substituted aryl groups (e.g., 4-isopropylphenyl, 4-chlorophenyl) significantly enhance inhibitory activity. Branched alkyl groups (e.g., 4-CH(CH3)2) improve BChE inhibition, while electron-withdrawing groups (e.g., Cl) favor AChE selectivity .
Soluble Epoxide Hydrolase (sEH) Inhibition
Adamantane-linked imidazolidine-triones (e.g., compounds in ) exhibit enhanced water solubility and sEH inhibition. For example, trione derivatives releasing urea prodrugs show IC50 values <10 nM, outperforming non-tritione analogs . This contrasts with cholinesterase-focused derivatives, highlighting the scaffold's versatility.
Biological Activity
1,3-Bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione is a compound of significant interest in medicinal chemistry due to its potential biological activities. Characterized by its imidazolidine core and dual ethoxyphenyl substitutions, this compound exhibits unique chemical properties that may enhance its lipophilicity and biological efficacy. Research has focused on its role as an inhibitor of key enzymes involved in neurotransmitter regulation, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the context of neurodegenerative diseases.
The molecular formula for this compound is C18H20N2O5, with a molecular weight of approximately 354.36 g/mol. The compound's structure allows for various interactions within biological systems due to the presence of reactive functional groups.
Synthesis
The synthesis of this compound typically involves cyclization reactions between substituted ureas and carbonyl compounds. Methods include:
- Cyclization with Carbonyl Compounds : This method forms imidazolidine derivatives through nucleophilic attacks.
- Hydrolysis Reactions : These can modify the compound's functional groups to enhance biological activity.
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on AChE and BChE. Studies indicate that similar compounds exhibit significant activity against these enzymes:
- AChE Inhibition : The compound has shown promising results in enhancing cholinergic signaling by inhibiting AChE activity more effectively than standard drugs like rivastigmine.
- BChE Inhibition : Some derivatives have demonstrated even stronger inhibition compared to rivastigmine and galanthamine.
Table 1: Inhibitory Activity of Related Compounds
| Compound Name | IC50 (μmol/L) | Target Enzyme |
|---|---|---|
| This compound | TBD | AChE |
| Rivastigmine | 3.0 | AChE |
| Galanthamine | 2.5 | BChE |
| Compound 3g | 1.66 | AChE |
Structure-Activity Relationship (SAR)
The dual ethoxyphenyl substitution in this compound enhances its lipophilicity and biological activity compared to other derivatives. The structure-activity relationship studies indicate that variations in the substituents significantly affect the inhibitory potency against cholinergic enzymes.
Case Studies
Recent studies have highlighted the effectiveness of imidazolidine derivatives in various models:
- In Vitro Studies : Research demonstrated that compounds derived from imidazolidines exhibit high selectivity for AChE over other metalloenzymes.
- In Silico Screening : Computational studies have identified this compound as a potential lead compound for further drug development targeting cholinergic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
